molecular formula C11H8N2O6S B12518448 (E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate

(E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate

Cat. No.: B12518448
M. Wt: 296.26 g/mol
InChI Key: MHXARLPFDRAGHL-HWKANZROSA-N
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Description

(E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate is an organic compound characterized by the presence of a dinitrophenyl group attached to a butenethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired product. Common solvents used in this synthesis include ethanol and methanol, with reaction temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can disrupt cellular processes by interfering with oxidative phosphorylation, leading to the uncoupling of ATP synthesis and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H8N2O6S

Molecular Weight

296.26 g/mol

IUPAC Name

S-methyl (E)-4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate

InChI

InChI=1S/C11H8N2O6S/c1-20-11(15)10(14)5-3-7-2-4-8(12(16)17)6-9(7)13(18)19/h2-6H,1H3/b5-3+

InChI Key

MHXARLPFDRAGHL-HWKANZROSA-N

Isomeric SMILES

CSC(=O)C(=O)/C=C/C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CSC(=O)C(=O)C=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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